molecular formula C18H24N2O3 B8637157 BENZYL 4-(4-OXOPIPERIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE CAS No. 880462-12-4

BENZYL 4-(4-OXOPIPERIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE

Cat. No.: B8637157
CAS No.: 880462-12-4
M. Wt: 316.4 g/mol
InChI Key: NXKIYKXWPWOYAD-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C18H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate typically involves the reaction of 4,4’-bipiperidine with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-oxopiperidine-1-carboxylate: A related compound with a single piperidine ring.

    Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: A derivative with a triethylsilyl group.

Uniqueness

Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

CAS No.

880462-12-4

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

benzyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O3/c21-17-8-12-19(13-9-17)16-6-10-20(11-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2

InChI Key

NXKIYKXWPWOYAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC(=O)CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 4-oxopiperidine-1-carboxylate (29.5 g, 126 mmol), 4,4-dimethoxypiperidine hydrochloride (20 g, 110 mmol), and trietylamine (16.9 mL, 1121 mmol) were stirred in 1,2-dichloroethane (600 mL). Sodium triacetoxyborohydride (30.4, 143 mmol) was added at 0° C. (over 30 minutes) followed by acetic acid (8.2 mL, 143 mmol) and the solution was stirred at room temperature for 24 h. 1N NaOH (100 mL) was added to the mixture and the solution was extracted with dichloromethane (3×100 mL). The combined organic extracts were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in acetone (300 mL) and HCl (50 mL, 5N to 6N in 2-propanol) was added and was heated at reflux overnight. The mixture was concentrated in vacuo, diluted with dichloromethane (100 ml) and extracted with HCl 1N (4×100 ml). The aqueous extracts were combined and basified with NaOH pallets. The solution was then extracted with dichloromethane (3×100 mL), combined organic extracts were dried with anhydrous sodium sulphate, filtered and concentrated in vacuo to afford the titled compound (23 g, 66%) 1H-NMR (300 MHz, CD3OD): δ 7.30 (5H, m), 5.10 (2H, s) 4.21 (2H, d, J=13.5 Hz) 2.87 (4H, t, J=6.2 Hz), 2.77-2.70 (1H, m) 2.62-2.58 (2H, m), 2.40 (2H, t, J=6.2 Hz) 1.86 (2H, d, J=12.0 Hz), 1.75 (2H, t, J=5.6 Hz) 1.42 (2H, m).
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
143 mmol
Type
reactant
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
66%

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